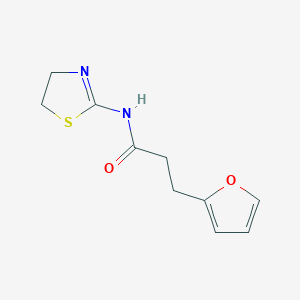
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide is an organic compound that features a thiazole ring and a furan ring connected by a propanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a suitable precursor, such as a 2-aminothiol and an α-haloketone, under acidic or basic conditions.
Attachment of the Propanamide Chain: The thiazole derivative is then reacted with a suitable acylating agent, such as 3-(furan-2-yl)propanoic acid, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring in N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and furan derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Its unique structural features may make it useful in the design of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to inhibit or modulate their activity. The thiazole and furan rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.
Organic Synthesis: It can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.
Materials Science: Its electronic structure may allow it to participate in charge transfer processes, making it useful in electronic or optoelectronic devices.
Comparaison Avec Des Composés Similaires
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide can be compared with other compounds that feature thiazole and furan rings:
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(thiophen-2-yl)propanamide: Similar structure but with a thiophene ring instead of a furan ring. This compound may exhibit different electronic properties and reactivity.
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(pyridin-2-yl)propanamide: Contains a pyridine ring, which can participate in different types of interactions compared to the furan ring.
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(benzofuran-2-yl)propanamide: Features a benzofuran ring, which may impart additional stability and unique electronic properties.
The uniqueness of this compound lies in its combination of the thiazole and furan rings, which can confer specific reactivity and biological activity not found in other similar compounds.
Propriétés
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-9(12-10-11-5-7-15-10)4-3-8-2-1-6-14-8/h1-2,6H,3-5,7H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUFPWWOJFEQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603131.png)
![2-[(2-Cyano-3-fluorophenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603139.png)
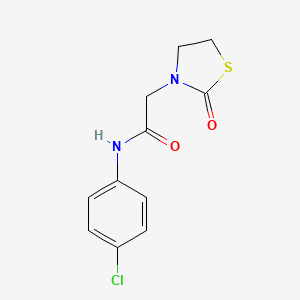
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603161.png)
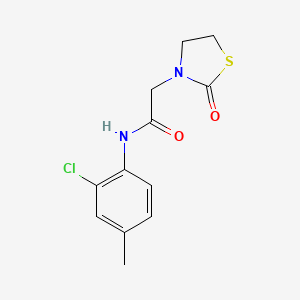
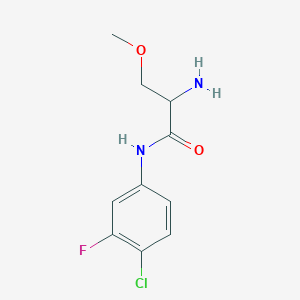
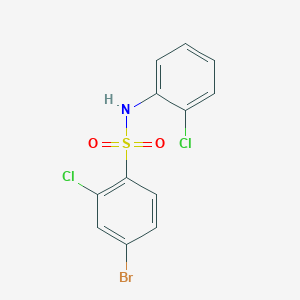
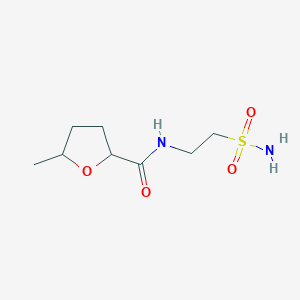
![5-[[(1,5-Dimethylpyrazole-4-carbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B7603207.png)
![N-[(1,1-dioxothiolan-2-yl)methyl]-5-methylpyrimidin-2-amine](/img/structure/B7603223.png)
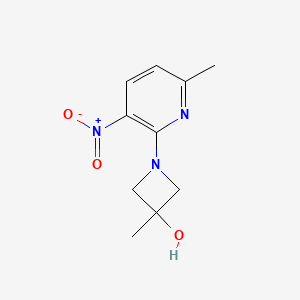
![(3R)-N-[2-(N-methylanilino)ethyl]piperidine-3-carboxamide](/img/structure/B7603237.png)
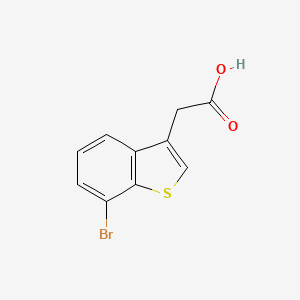
![4-amino-N-[(1,1-dioxothiolan-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7603252.png)
